molecular formula C16H13N3O3 B10868652 3-[5-(2-hydroxyphenyl)-3-methyl-1H-1,2,4-triazol-1-yl]benzoic acid

3-[5-(2-hydroxyphenyl)-3-methyl-1H-1,2,4-triazol-1-yl]benzoic acid

Cat. No.: B10868652
M. Wt: 295.29 g/mol
InChI Key: SDUIXDKUTHHIGA-UHFFFAOYSA-N
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Description

3-[5-(2-hydroxyphenyl)-3-methyl-1H-1,2,4-triazol-1-yl]benzoic acid is a compound that belongs to the class of 1,2,4-triazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate hydrazides with carboxylic acids under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[5-(2-hydroxyphenyl)-3-methyl-1H-1,2,4-triazol-1-yl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Mechanism of Action

The mechanism of action of 3-[5-(2-hydroxyphenyl)-3-methyl-1H-1,2,4-triazol-1-yl]benzoic acid involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. The triazole ring and hydroxyl groups play crucial roles in these interactions, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(2-hydroxyphenyl)-3-methyl-1H-1,2,4-triazol-1-yl]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the triazole ring and the benzoic acid moiety allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C16H13N3O3

Molecular Weight

295.29 g/mol

IUPAC Name

3-[5-(2-hydroxyphenyl)-3-methyl-1,2,4-triazol-1-yl]benzoic acid

InChI

InChI=1S/C16H13N3O3/c1-10-17-15(13-7-2-3-8-14(13)20)19(18-10)12-6-4-5-11(9-12)16(21)22/h2-9,20H,1H3,(H,21,22)

InChI Key

SDUIXDKUTHHIGA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=N1)C2=CC=CC=C2O)C3=CC=CC(=C3)C(=O)O

Origin of Product

United States

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